molecular formula C8H11BrClNO B6174882 3-bromo-5-ethoxyaniline hydrochloride CAS No. 2503202-65-9

3-bromo-5-ethoxyaniline hydrochloride

Cat. No.: B6174882
CAS No.: 2503202-65-9
M. Wt: 252.5
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Description

3-Bromo-5-ethoxyaniline hydrochloride (CAS 2503202-65-9) is a halogen-substituted aniline derivative of high value in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate, particularly as a building block for the construction of more complex heterocyclic systems. Its structure, featuring an aniline core with bromo and ethoxy substituents in a meta relationship, makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki reactions , which are pivotal for creating carbon-nitrogen and carbon-carbon bonds in drug discovery efforts. Research indicates that anilines of this type are key intermediates in the synthesis of biologically active molecules, including pyrimidineamine-based inhibitors . These inhibitors have been explored for targeting enzymes in parasitic diseases, such as Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), highlighting the role of such building blocks in the development of potential treatments for neglected tropical diseases like Human African Trypanosomiasis (HAT) . Furthermore, the structural motif is relevant in the synthesis of various carbazole and other N-heterocycle derivatives, which are prominent scaffolds in pharmaceuticals and material science . The hydrochloride salt form typically offers enhanced stability and solubility for handling and storage. This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

2503202-65-9

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

Brominating agents such as liquid bromine (Br₂) or bromine in hydrobromic acid (HBr) are typically employed. The reaction is conducted in polar aprotic solvents like dichloromethane (DCM) or acetic acid at temperatures between 0°C and 25°C to minimize di-bromination byproducts. A stoichiometric ratio of 1:1 (aniline:bromine) ensures selectivity for mono-bromination. For example:

5-Ethoxyaniline+Br2DCM, 0–5°C3-Bromo-5-ethoxyaniline+HBr\text{5-Ethoxyaniline} + \text{Br}_2 \xrightarrow{\text{DCM, 0–5°C}} \text{3-Bromo-5-ethoxyaniline} + \text{HBr}

The exothermic nature of bromination necessitates slow reagent addition and active cooling to maintain temperature control.

Monitoring and Optimization

Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:4). Completion is indicated by the disappearance of the 5-ethoxyaniline spot (Rf ≈ 0.3) and the emergence of the product (Rf ≈ 0.6). Yields exceeding 85% are achievable with rigorous temperature control and stoichiometric precision.

Hydrochlorination to Form the Hydrochloride Salt

The brominated intermediate is converted to its hydrochloride salt to enhance stability and solubility. This step involves treating 3-bromo-5-ethoxyaniline with hydrochloric acid (HCl) under controlled conditions.

Acid-Base Reaction Mechanism

The free base form of 3-bromo-5-ethoxyaniline reacts with HCl in a polar solvent such as ethanol or diethyl ether:

3-Bromo-5-ethoxyaniline+HCl3-Bromo-5-ethoxyaniline hydrochloride\text{3-Bromo-5-ethoxyaniline} + \text{HCl} \rightarrow \text{this compound}

A molar excess of HCl (1.2–1.5 equivalents) ensures complete protonation of the amine group. The reaction is typically conducted at room temperature to prevent decomposition.

Crystallization and Purification

The hydrochloride salt is isolated via crystallization by cooling the reaction mixture to 0–5°C , inducing precipitation. The crude product is then recrystallized from a hot ethanol/water mixture (3:1) to remove unreacted starting materials and byproducts. Post-crystallization, the compound exhibits a melting point of 210–215°C and >98% purity by high-performance liquid chromatography (HPLC).

Industrial-Scale Synthesis Considerations

Scaling the synthesis to industrial production requires modifications to accommodate larger volumes while maintaining efficiency.

Solvent and Reagent Selection

Industrial protocols prioritize cost-effective solvents like toluene or ethyl acetate over DCM due to environmental and safety concerns. Bromine alternatives such as N-bromosuccinimide (NBS) are occasionally used in flow reactors to enhance safety and reduce waste.

Process Optimization

Key parameters for scalability include:

  • Residence time : Extended reaction times (8–12 hours) in batch reactors to ensure complete conversion.

  • Temperature gradients : Gradual warming from 0°C to 25°C during bromination to balance reaction rate and selectivity.

  • Neutralization of HBr : Capturing excess HBr gas using alkaline scrubbers to comply with emissions regulations.

Analytical Characterization

Post-synthesis characterization validates the structural integrity and purity of this compound.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.25 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.50 (br s, 2H, -NH₂), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • IR (KBr) : Peaks at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C stretch), and 560 cm⁻¹ (C-Br stretch).

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity ≥98%, with retention times of 8.2 minutes for the target compound and 6.7 minutes for residual 5-ethoxyaniline.

Chemical Reactions Analysis

3-bromo-5-ethoxyaniline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-5-ethoxyaniline hydrochloride with structurally related halogenated aniline derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
This compound Not reported C₈H₁₀BrClNO 264.53 Br (3), –OCH₂CH₃ (5) Ethoxy group enhances solubility in polar solvents.
3-Bromo-5-chloro-2-fluoroaniline hydrochloride 943830-81-7 C₆H₅BrCl₂FN ~260.80 Br (3), Cl (5), F (2) Additional halogens increase molecular weight and lipophilicity .
3-Bromo-4-methoxyaniline hydrochloride 16618-68-1 C₇H₈BrClNO 238.50 Br (3), –OCH₃ (4) Methoxy group at position 4 reduces steric hindrance compared to ethoxy .
3-Bromo-5-methylaniline hydrochloride Not reported C₇H₉BrClN 222.51 Br (3), –CH₃ (5) Methyl group lowers solubility in aqueous systems .
5-Bromo-3-chloro-2-fluoroaniline 1539469-93-6 C₆H₄BrClFN 224.46 Br (5), Cl (3), F (2) Altered substituent positions affect electronic distribution .

Key Findings:

Substituent Effects :

  • The ethoxy group (–OCH₂CH₃) in this compound provides greater solubility in polar solvents compared to methyl or chloro analogs .
  • Halogen positioning (e.g., bromine at 3 vs. 5) alters electronic properties, impacting reactivity in coupling reactions or charge-transfer complexes .

Applications :

  • Pharmaceuticals : Brominated anilines are precursors to antipsychotics (e.g., olanzapine analogs) and antidepressants (e.g., fluoxetine derivatives) .
  • Agrochemicals : Chloro/fluoro substitutions improve pesticidal activity, while ethoxy groups may enhance bioavailability .

Stability :

  • Hydrochloride salts (e.g., memantine HCl, benzydamine HCl) exhibit improved stability over free bases, a trait shared by this compound .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C5, bromine at C3) through splitting patterns and coupling constants.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 252.54) and detects isotopic signatures of bromine .
  • HPLC : Quantifies purity (>95%) and identifies residual solvents or unreacted starting materials .
    Advanced Applications : X-ray crystallography resolves stereoelectronic effects of the hydrochloride salt on crystal packing, while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .

How does the ethoxy group at the 5-position influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced Mechanistic Focus
The ethoxy group is a strong electron-donating substituent, activating the aromatic ring toward electrophiles. In NAS:

  • Directing Effects : The -OCH₂CH₃ group directs incoming nucleophiles to the para position relative to itself (C5), but steric hindrance from bromine at C3 may favor meta substitution in certain cases.
  • Solvent Effects : Protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, accelerating substitution at elevated temperatures (60–80°C).
  • Competing Pathways : Competing elimination (e.g., dehydrohalogenation) can occur if base strength or temperature is excessive. Kinetic studies under varying pH and solvent systems are recommended to map dominant pathways .

How should researchers address contradictory data in synthetic yields or by-product profiles across different methodologies?

Q. Advanced Data Analysis

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., bromine equivalents, reaction time) and identify interactions affecting yield.
  • By-Product Characterization : LC-MS or GC-MS profiles can trace impurities to specific steps (e.g., incomplete bromination or hydrolysis of the ethoxy group).
  • Statistical Validation : Apply ANOVA or t-tests to compare yields from replicate runs. For example, a 15% yield difference between two methods may reflect solvent polarity effects rather than catalyst efficiency .

What role does this compound play as an intermediate in synthesizing bioactive molecules, and what coupling strategies are most effective?

Q. Advanced Application Focus

  • Suzuki-Miyaura Coupling : The bromine moiety enables palladium-catalyzed cross-coupling with boronic acids to generate biaryl structures. For example, coupling with pyridinylboronic acids yields heterocyclic analogs for kinase inhibitor development.
  • Buchwald-Hartwig Amination : Facilitates C-N bond formation with aryl halides, producing diamines for antimicrobial agents.
  • Challenges : The ethoxy group may require protection (e.g., silylation) during harsh conditions. Computational modeling (e.g., docking studies) can prioritize target derivatives for biological testing .

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